molecular formula C5H2Br2IN B12655353 3,4-Dibromo-5-iodopyridine

3,4-Dibromo-5-iodopyridine

Cat. No.: B12655353
M. Wt: 362.79 g/mol
InChI Key: RCCZPOZNHAIHJI-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms and one iodine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-iodopyridine typically involves halogenation reactions. One common method is the bromination of 5-iodopyridine, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst or under specific temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and advanced materials .

Scientific Research Applications

3,4-Dibromo-5-iodopyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Material Science: The compound is used in the development of organic electronic materials, such as conductive polymers and organic light-emitting diodes (OLEDs).

    Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-iodopyridine is primarily related to its ability to undergo substitution and coupling reactions, which allows it to modify the structure and function of target molecules. The presence of halogen atoms enhances its reactivity, making it a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-5-iodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and material science .

Properties

Molecular Formula

C5H2Br2IN

Molecular Weight

362.79 g/mol

IUPAC Name

3,4-dibromo-5-iodopyridine

InChI

InChI=1S/C5H2Br2IN/c6-3-1-9-2-4(8)5(3)7/h1-2H

InChI Key

RCCZPOZNHAIHJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)I)Br)Br

Origin of Product

United States

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